Defensin-A -

Defensin-A

Catalog Number: EVT-246116
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Defensin-A is primarily sourced from leukocytes, particularly neutrophils, where it is synthesized and stored in granules. The peptide is released during immune responses to combat infections. In humans, several alpha-defensins have been identified, including human neutrophil peptides 1 to 4 and human defensins 5 and 6. These peptides are encoded by specific genes located on chromosome 8.

Classification

Defensin-A belongs to the alpha-defensin subclass of defensins. This classification is based on the presence of six cysteine residues that form three disulfide bonds, contributing to their stable structure. Alpha-defensins are characterized by their ability to disrupt microbial membranes, leading to cell lysis.

Synthesis Analysis

Methods

The synthesis of Defensin-A typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

In the case of Defensin-A, an optimized Boc (tert-butyloxycarbonyl) chemistry protocol is often employed. This method facilitates the protection of amino groups during synthesis and allows for selective deprotection at specific stages to enable peptide elongation. Following synthesis, the linear precursor undergoes oxidative refolding to form the active peptide structure.

Technical Details

The synthesis process includes several key steps:

  1. Peptide Chain Assembly: The desired sequence is built on a resin using protected amino acids.
  2. Deprotection: The Boc protecting groups are removed to expose free amino groups for further coupling.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin.
  4. Refolding: The linear peptide is refolded under oxidative conditions to form disulfide bonds essential for its biological activity.
Molecular Structure Analysis

Structure

The molecular structure of Defensin-A is characterized by its compact configuration formed by three disulfide bridges connecting the six cysteine residues. This structure contributes to its stability and functionality as an antimicrobial agent.

Data

Crystallographic studies have revealed that Defensin-A adopts a β-sheet-like conformation stabilized by disulfide bonds. The specific arrangement of these bonds plays a critical role in its ability to interact with microbial membranes.

Chemical Reactions Analysis

Reactions

Defensin-A exhibits various chemical reactions primarily related to its antimicrobial activity. It interacts with bacterial membranes through electrostatic interactions due to its cationic nature, leading to membrane permeabilization and cell lysis.

Technical Details

The mechanism involves:

  • Membrane Disruption: Binding to negatively charged phospholipids in bacterial membranes.
  • Pore Formation: Inducing structural changes that create pores or channels in the membrane.
  • Inhibition of Cell Wall Synthesis: Targeting lipid II, a key component in bacterial cell wall biosynthesis.
Mechanism of Action

Process

Defensin-A functions through a multi-step mechanism:

  1. Binding: The peptide binds to microbial surfaces via electrostatic interactions.
  2. Insertion: It inserts into the lipid bilayer, leading to membrane destabilization.
  3. Pore Formation: This results in the formation of pores that compromise membrane integrity.
  4. Cell Death: Ultimately, this leads to microbial cell death due to loss of essential ions and nutrients.

Data

Studies indicate that defensins can also modulate immune responses by attracting immune cells to sites of infection and promoting inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Defensin-A peptides are typically soluble in aqueous solutions and exhibit stability across a range of pH levels due to their folded structure stabilized by disulfide bonds.

Chemical Properties

  • Molecular Weight: Varies among different alpha-defensins but generally falls within the range of 3-5 kDa.
  • Isoelectric Point: Typically basic due to the presence of positively charged amino acids.
  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.

Applications

Defensin-A has significant scientific applications:

  • Antimicrobial Agents: Investigated as potential therapeutic agents against resistant bacterial strains.
  • Immunomodulators: Explored for their ability to enhance immune responses in vaccine development.
  • Biomarkers: Used in research related to inflammatory diseases and conditions involving immune dysfunction.

Research continues into harnessing the properties of Defensin-A for clinical applications, including drug development aimed at treating infections and enhancing wound healing processes.

Introduction to Defensin-A in Host Defense Systems

Historical Discovery and Classification within the Defensin Superfamily

The discovery of defensins traces back to 1980 when Robert Lehrer and colleagues isolated a "microbicidal cationic protein" from rabbit lung macrophages, later termed macrophage cationic peptide (MCP). This groundbreaking work culminated in 1985 when homologous peptides were identified in human neutrophils, leading to the formal coinage of the term "defensin". These pioneering studies revealed the structural hallmarks of defensins: six conserved cysteine residues forming three intramolecular disulfide bonds that stabilize a compact triple-stranded β-sheet fold [1] [7]. The subsequent decades witnessed an explosion in defensin research, revealing their presence across diverse tissues and organisms.

Human defensins are classified into three subfamilies based on disulfide connectivity and cellular localization:

  • α-defensins: Expressed predominantly in neutrophils (HNPs 1-4) and Paneth cells of the small intestine (HD5, HD6). Characterized by disulfide pairing Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 [1] [5].
  • β-defensins: Produced widely by epithelial cells (skin, respiratory tract, urinary tract). Exhibit disulfide bonds Cys1-Cys5, Cys2-Cys4, Cys3-C6 [5] [9].
  • θ-defensins: Cyclic peptides found only in non-human primates due to a premature stop codon in human pseudogenes [1] [5].

Table 1: Classification of Major Human Defensin Subfamilies

TypeGene SymbolExpression SiteKey Characteristics
α-defensinsDEFA1, DEFA3 (HNPs 1-4)Neutrophil granules29-35 amino acids; stored in azurophilic granules (5-7% total neutrophil protein)
α-defensinsDEFA5, DEFA6 (HD5-6)Paneth cellsHigh luminal concentrations (50-250 μg/mL); constitutively expressed
β-defensinsDEFB1 (hBD1)Epithelial tissuesConstitutive expression; active against Gram-negative bacteria
β-defensinsDEFB2 (hBD2), DEFB3 (hBD3)Inducible in epitheliaInduced by microbes/TNF; broad-spectrum against Gram-positive/negative bacteria
θ-defensinsDEFT1P (pseudogene)Not expressedFunctional only in Old World monkeys; cyclic structure

The defensin superfamily has been further classified into two evolutionarily distinct groups: cis-defensins (with parallel disulfide bonds) found in invertebrates, plants, and fungi, and trans-defensins (with opposing disulfide bonds) found in vertebrates and some invertebrates. This classification reflects fundamental structural differences that arose through convergent evolution [6] [8]. Bacterial cis-defensins discovered more recently have been categorized into five structural classes (I-V) based on loop configurations and additional disulfide bonds, expanding the defensin paradigm beyond eukaryotes [6].

Phylogenetic Distribution Across Eukaryotes: From Plants to Mammals

Defensin-A exhibits a remarkably broad yet patchy phylogenetic distribution, spanning virtually all major eukaryotic lineages. This distribution provides critical insights into the evolutionary origins of innate immunity:

  • Fungal Defensins: First identified in 2005, fungal defensins like plectasin from Pseudoplectania nigrella primarily target Gram-positive bacteria. They represent one of the most ancient eukaryotic forms, with structural conservation across Ascomycota, Basidiomycota, Zygomycota, and Glomeromycota [2] [6].
  • Plant Defensins: Discovered in 1990 and ubiquitous in spermatophytes (seed plants), these defensins display potent antifungal activity. They are absent in ferns, mosses, and algae, suggesting emergence coincident with terrestrial colonization. Plant defensins often contain additional structural elements like a C-terminal prodomain and exhibit diverse functions including enzyme inhibition [2] [5].
  • Invertebrate Defensins: Arthropod defensins (e.g., insect drosomycin) demonstrate specificity against Gram-positive bacteria. Big defensins, characterized by an N-terminal hydrophobic domain and C-terminal β-defensin-like domain, are retained in marine invertebrates including bivalve mollusks (e.g., Crassostrea gigas) and horseshoe crabs (Tachypleus tridentatus) [8].
  • Mammalian Defensins: Represented by α- and β-defensins in humans, with notable expansions in certain lineages. For example, bovine species possess at least 13 β-defensin genes, reflecting gene duplication events. The retention of big defensins in basal chordates like amphioxus (Branchiostoma spp.) but their loss in vertebrates marks a key evolutionary transition [3] [8].

Table 2: Phylogenetic Distribution of Defensin-A Across Organisms

Organismal CategoryRepresentative GroupsDefensin TypesFunctional Specialization
Bacteriaδ-Proteobacteria (e.g., Myxococcus)Class I-V cis-defensinsVariable; structural diversity
FungiAscomycota, BasidiomycotaCis-defensinsAntibacterial (Gram-positive)
PlantsAngiosperms, GymnospermsCis-defensinsAntifungal; enzyme inhibition
InsectsDiptera, HymenopteraCis-defensinsAntibacterial (Gram-positive)
Marine InvertebratesBivalves, Horseshoe crabsBig defensins (trans)Broad-spectrum; salt-stable
Basal ChordatesAmphioxusBig defensins (trans)Antimicrobial; LPS-binding
MammalsPrimates, Rodentsα/β-defensinsMultifunctional immunity

The discovery of bacterial cis-defensins in 2015 fundamentally altered our understanding of defensin evolution. Seventy-four bacterial defensin-like peptides have now been identified across Proteobacteria, Acidobacteria, and Actinobacteria, classified into five structural classes (I-V) based on loop configurations and disulfide patterns. Class V bacterial defensins remarkably mirror plant defensins with their fourth disulfide bond (Cys1-Cys8) and third β-strand [6]. This distribution supports an evolutionary model where defensins originated in prokaryotic organisms and were horizontally transferred to eukaryotes, followed by extensive diversification through gene duplication and positive selection. The patchy distribution across extant lineages suggests numerous gene loss events during evolution, particularly in terrestrial vertebrates where big defensins were supplanted by β-defensins [6] [8].

Role in Innate Immunity: Bridging Evolutionary Conservation and Functional Divergence

Defensin-A exemplifies the interplay between evolutionary conservation and functional innovation in innate immunity. Despite divergent sequences, all functional defensins share core mechanisms while exhibiting kingdom-specific adaptations:

  • Direct Antimicrobial Action: Defensin-A disrupts microbial membranes through electrostatic interactions between cationic residues and anionic microbial surfaces (phospholipids, LPS, teichoic acids). This leads to membrane permeabilization via:
  • Carpet model: Peptides cover the membrane surface causing micellization
  • Pore model: Oligomeric pore formation causing ion flux
  • Aggregation: HD6 forms nanonets that entrap bacteria [1] [10]

  • Immunomodulatory Functions: Beyond direct killing, Defensin-A acts as immune signaling molecules:

  • Chemotaxis for immature dendritic cells (iDCs), T-cells (CCR6+), and monocytes via CCR2/6 receptors
  • Activation of TLR4/MyD88 signaling pathways in dendritic cells
  • Enhancement of adaptive immunity through antigen presentation and cytokine modulation (IL-1β, TNF-α, IFN-γ) [3] [9]

  • Viral Defense Modulation: Defensin-A demonstrates dual roles in viral infections:

  • Protective: HD5 blocks HSV-2 binding to HSPGs; α-defensins inhibit HIV fusion via CD4/CXCR4 downregulation
  • Pathogenic Enhancement: HD5/HD6 increase HIV infectivity by enhancing viral attachment; HNP1 promotes viral traversal across epithelial barriers [1]

Table 3: Mechanisms of Defensin-A Action in Innate Immunity

Mechanism CategoryMolecular Targets/PathwaysFunctional OutcomeEvolutionary Conservation
Direct AntimicrobialMicrobial membranes (LPS, teichoic acids)Membrane disruption; metabolic inhibitionUniversal (bacteria to mammals)
Antiviral Entry BlockViral envelope proteins (e.g., HSV-2 gB)Prevention of viral adhesion/fusionVertebrates and invertebrates
ImmunomodulationCCR6, TLR4/MyD88 pathwaysDendritic cell maturation; T-cell activationPrimarily vertebrates
Viral EnhancementVirion surface componentsIncreased viral attachment/internalizationContext-dependent in mammals
Salt-Stable ActivityN-terminal hydrophobic domainFunctionality in high ionic environmentsMarine invertebrates (big defensins)

A remarkable example of functional divergence is seen in big defensins of marine invertebrates, which retain salt-stable antimicrobial activity – a critical adaptation for osmoregulation in marine environments. The N-terminal hydrophobic domain of big defensins (e.g., Cg-BigDef1 from oyster) synergizes with the C-terminal β-defensin domain to maintain functionality at high ionic strengths, a property lost in vertebrate β-defensins [8]. This domain was evolutionarily truncated during the transition to terrestrial vertebrates, possibly as salt stability became less critical. The immunomodulatory functions of defensins show progressive complexity in vertebrates, where they interface with adaptive immunity through dendritic cell activation and lymphocyte recruitment, representing an evolutionary innovation not fully developed in plants and invertebrates [3] [8].

Gene duplication events have driven functional diversification, particularly evident in the β-defensin cluster on human chromosome 8p22–p23. Copy number variations (CNVs) in this locus influence autoimmune disease susceptibility (e.g., Crohn's disease, psoriasis) and immune responses to HIV, demonstrating how genetic expansion of defensin genes enables immune specialization [3] [4]. This evolutionary trajectory—from broad-spectrum antimicrobials in ancient organisms to multifunctional immune regulators in mammals—underscores Defensin-A's central role in the continuous innovation of host defense strategies across the tree of life.

Compound Names Mentioned:

  • Human Neutrophil Peptides 1-4 (HNP1-HNP4)
  • Human Defensin-5 (HD5)
  • Human Defensin-6 (HD6)
  • Human β-Defensin-1 (hBD1)
  • Human β-Defensin-2 (hBD2)
  • Human β-Defensin-3 (hBD3)
  • θ-Defensin
  • Plectasin
  • Drosomycin
  • Cg-BigDef1
  • Tachyplesin (Tt-BigDef)
  • Eurocin
  • NaD1 (Nicotiana alata Defensin 1)
  • MGD-1 (Mediterranean Mussel Defensin-1)

Properties

Product Name

Defensin-A

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